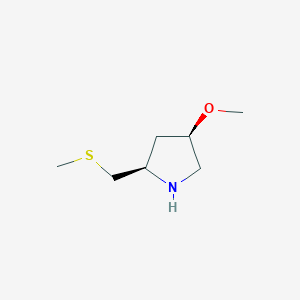

(2R,4R)-4-Methoxy-2-(methylsulfanylmethyl)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

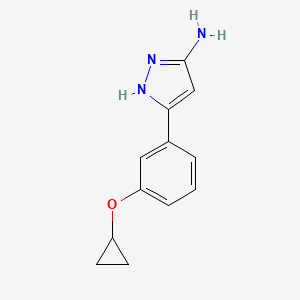

“(2R,4R)-4-Methoxy-2-(methylsulfanylmethyl)pyrrolidine” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms. The “2R,4R” notation indicates the configuration of the chiral centers in the molecule .

Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also has a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to the ring .Chemical Reactions Analysis

Pyrrolidines can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The methoxy and methylthio groups can also participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar methoxy and methylthio groups might increase the compound’s solubility in polar solvents .科学的研究の応用

Asymmetric Synthesis

The compound "(2R,4R)-4-Methoxy-2-(methylsulfanylmethyl)pyrrolidine" is used as a ligand in chiral copper complexes for asymmetric synthesis. It has been shown that derivatives such as (2S)-Methoxymethyl-(4S)-thiotertiobutoxy-N-pivaloyl pyrrolidine used in chiral cuprates can lead to significant enantioselectivity, up to 75% e.e., in the β-methylation of chalcone. This highlights the importance of the amide carbonyl group in asymmetric recognition through lithium chelation (Leyendecker & Laucher, 1983).

Heterocyclic Chemistry

Significant research has been dedicated to the synthesis and study of heterocyclic compounds, particularly focusing on pyrroles and pyridines due to their broad spectrum of biological activity and practical applications. For example, thermally induced 6π-electrocyclization of conjugated azatriene systems, involving derivatives similar to "(2R,4R)-4-Methoxy-2-(methylsulfanylmethyl)pyrrolidine," can produce 6-(alkylsulfanyl)-2,3-dihydropyridines. This demonstrates a method for synthesizing pyrrolylpyridines from alkynes and isothiocyanates, showcasing the compound's role in facilitating access to complex heterocyclic structures (Nedolya et al., 2015).

Quantum-chemical Studies

Quantum-chemical investigations on derivatives of "(2R,4R)-4-Methoxy-2-(methylsulfanylmethyl)pyrrolidine" have been conducted to understand the thermally induced formation of pyrrole and 2,3-dihydropyridine structures from related compounds. Such studies offer insights into the kinetic and thermodynamic probabilities of cyclization pathways, contributing to the theoretical background necessary for developing new synthetic methodologies (Shagun & Hedolya, 2013).

Catalysis

The compound has been used to demonstrate efficient stereoselective Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. As a derivative of L-proline, "(2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine" showcases the potential of pyrrolidine-based catalysts in synthesizing γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, underlining the versatility of such compounds in organocatalysis (Singh et al., 2013).

Photophysical Studies

Investigations into the photophysical properties of 2-pyridone tautomeric analogs, including derivatives similar to "(2R,4R)-4-Methoxy-2-(methylsulfanylmethyl)pyrrolidine," have highlighted their potential as highly emissive fluorophores. These studies not only explore the fluorescence quantum yields in different solvents but also contribute to understanding how substituent modifications can affect fluorescence properties, paving the way for the development of new materials for optical applications (Hagimori et al., 2019).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2R,4R)-4-methoxy-2-(methylsulfanylmethyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOS/c1-9-7-3-6(5-10-2)8-4-7/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJKCWCEVRJBRL-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(NC1)CSC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@@H](NC1)CSC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4R)-4-Methoxy-2-(methylsulfanylmethyl)pyrrolidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2863572.png)

![1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2863573.png)

![1-(3-Chlorophenyl)-3-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)urea](/img/structure/B2863575.png)

![3-(2,6-dichlorobenzyl)-1-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-methyl-4(1H)-pyridinone](/img/structure/B2863577.png)

![Methyl 4-(2-((2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2863579.png)

![N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2863582.png)

![(2S,4Ar,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2863583.png)